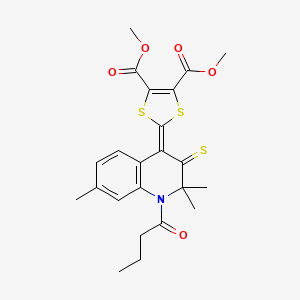
dimethyl 2-(1-butanoyl-2,2,7-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antiproliferative agent-50 is a compound known for its ability to inhibit the proliferation of cells, particularly cancer cells. This compound has garnered significant attention in the field of medicinal chemistry due to its potential applications in cancer therapy. Antiproliferative agents are crucial in the treatment of cancer as they help to control the growth and spread of malignant cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Antiproliferative agent-50 typically involves a multi-step process. One common method includes the [2+2]-cycloaddition of bis-isatin Schiff bases with activated aryloxyacetic acid derivatives. This reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane and catalysts such as triethylamine . The reaction conditions are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of Antiproliferative agent-50 is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves stringent quality control measures to ensure that the compound meets the required standards for pharmaceutical use. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
Antiproliferative agent-50 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups in the compound are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents like chloroform or dichloromethane, with catalysts such as palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized compounds, enhancing the versatility of Antiproliferative agent-50 in different applications.
Scientific Research Applications
Antiproliferative agent-50 has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules with potential therapeutic properties.
Biology: Employed in cell culture studies to investigate its effects on cell proliferation and apoptosis.
Medicine: Explored as a potential anticancer agent in preclinical and clinical trials. Its ability to inhibit cell growth makes it a promising candidate for cancer therapy.
Mechanism of Action
The mechanism of action of Antiproliferative agent-50 involves its interaction with cellular targets that regulate cell growth and division. The compound binds to nuclear DNA, causing DNA lesions that inhibit transcription and induce apoptosis. This process involves the activation of various signaling pathways, including the p53 pathway, which plays a crucial role in cell cycle regulation and apoptosis . The compound’s ability to induce oxidative stress and disrupt mitochondrial function further contributes to its antiproliferative effects.
Comparison with Similar Compounds
Antiproliferative agent-50 is compared with other similar compounds to highlight its uniqueness:
Bis-isatin Schiff bases: These compounds also exhibit antiproliferative activity but may have different molecular targets and mechanisms of action.
Eugenol derivatives: Known for their anticancer properties, these compounds share some similarities with Antiproliferative agent-50 in terms of their ability to induce apoptosis and inhibit cell growth.
Polyamine analogs: These compounds inhibit monoamine oxidases and exhibit antiproliferative activity, making them potential candidates for cancer therapy.
Properties
Molecular Formula |
C23H25NO5S3 |
|---|---|
Molecular Weight |
491.6 g/mol |
IUPAC Name |
dimethyl 2-(1-butanoyl-2,2,7-trimethyl-3-sulfanylidenequinolin-4-ylidene)-1,3-dithiole-4,5-dicarboxylate |
InChI |
InChI=1S/C23H25NO5S3/c1-7-8-15(25)24-14-11-12(2)9-10-13(14)16(19(30)23(24,3)4)22-31-17(20(26)28-5)18(32-22)21(27)29-6/h9-11H,7-8H2,1-6H3 |
InChI Key |
TYZDDIQZELGNOA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)N1C2=C(C=CC(=C2)C)C(=C3SC(=C(S3)C(=O)OC)C(=O)OC)C(=S)C1(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















